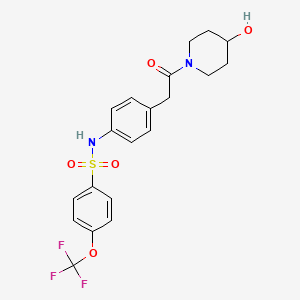
4-(3-Isocyanatopropyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Isocyanatopropyl)morpholine” is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 . It is provided by Sigma-Aldrich for early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of morpholines, which includes “4-(3-Isocyanatopropyl)morpholine”, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “4-(3-Isocyanatopropyl)morpholine” consists of a six-membered aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively .Chemical Reactions Analysis
Morpholines, including “4-(3-Isocyanatopropyl)morpholine”, are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Applications De Recherche Scientifique
Synthesis of Novel Compounds
4-(3-Isocyanatopropyl)morpholine serves as a crucial intermediate in synthesizing complex organic molecules. For instance, Walker et al. (2012) describe the practical synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, a novel morpholine-based building block, highlighting the molecule's significance in medicinal chemistry research due to its similarity in lipophilicity to morpholine and its achiral nature (Walker, Eklov, & Bedore, 2012).
Pharmacological Research
The molecule has been explored for its pharmacological applications. A study by Hobbs et al. (2019) on the discovery of a potent, non-nitrogen containing morpholine isostere for PI3K-AKT-mTOR pathway inhibition showcases the critical role of morpholine derivatives in designing selective dual inhibitors for cancer treatment (Hobbs et al., 2019).
Material Science and Biodegradability
Research has also focused on the synthesis and evaluation of morpholine derivatives in material science. Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, analyzing their physicochemical properties, cytotoxicity, and biodegradability. This work underscores the relevance of morpholine-based compounds in developing new materials with potential environmental benefits (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).
Enantioselective Synthesis
The molecule's utility extends to the enantioselective synthesis of pharmacologically relevant compounds. For example, the work by Kauffman et al. (2000) on the synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 using morpholine as a chiral moderator exemplifies its importance in the stereospecific synthesis of bioactive molecules (Kauffman, Harris, Dorow, Stone, Parsons Jr., Pesti, Magnus, Fortunak, Confalone, & Nugent, 2000).
Mécanisme D'action
Target of Action
The primary targets of 4-(3-Isocyanatopropyl)morpholine are lysosomes . Lysosomes are membrane-bound subcellular organelles that maintain cellular homeostasis by generating a highly acidic environment . They are responsible for breaking down carbohydrates, nucleic acids, lipids, and proteins .
Mode of Action
4-(3-Isocyanatopropyl)morpholine is a small-molecule lysosomal pH modulator . It facilitates the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes . This compound is capable of specifically alkalizing liposomes, disrupting the homeostasis of lysosomal pH, and inactivating the lysosomal Cathepsin B enzyme . Anion transport is considered as the probable mechanism of action for the high efficiency of these compounds to modulate lysosomal pH .
Biochemical Pathways
The biochemical pathways affected by 4-(3-Isocyanatopropyl)morpholine are those related to lysosomal pH regulation . By disrupting the homeostasis of lysosomal pH, this compound affects the activity of lysosomal enzymes, which usually exert maximal activity in an acidic environment . Modulating lysosomal pH may serve as a practical strategy for regulating cellular processes as well as for developing therapeutic agents for lysosome-involved diseases .
Result of Action
The molecular and cellular effects of 4-(3-Isocyanatopropyl)morpholine’s action include the alkalization of liposomes, disruption of lysosomal pH homeostasis, and inactivation of the lysosomal Cathepsin B enzyme . These effects can lead to changes in cellular processes and potentially have therapeutic implications for lysosome-involved diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . For instance, factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of a compound.
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302, H312, H315, H319, H332, H334, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping the container tightly closed .
Propriétés
IUPAC Name |
4-(3-isocyanatopropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-8-9-2-1-3-10-4-6-12-7-5-10/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCLMXINSZAWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Isocyanatopropyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

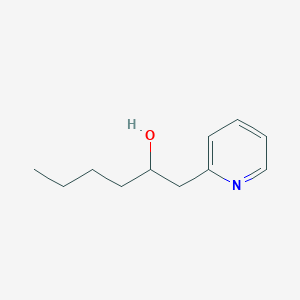
![4-[[3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2877202.png)
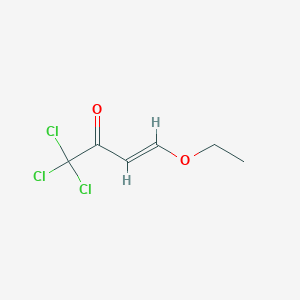
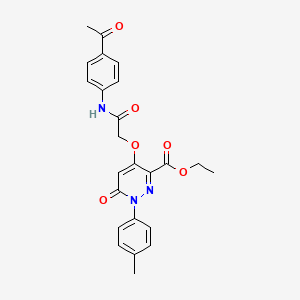
![N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2877206.png)
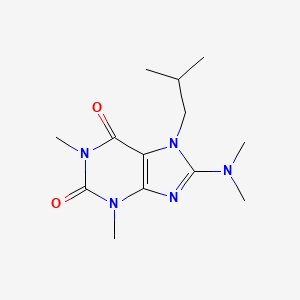
![N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2877210.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2877211.png)
![5,5-Dimethyl-2-[(3-pyridinylamino)methylene]-1,3-cyclohexanedione](/img/structure/B2877212.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2877213.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2877216.png)
![1-(4-Phenylpiperazino)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2877219.png)
